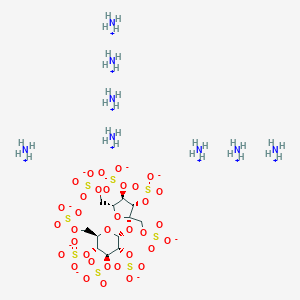

Sucrosofate ammonium

Übersicht

Beschreibung

Synthesis Analysis

Synthesis methods for related compounds involve the reaction of specific precursors in controlled conditions. For instance, the synthesis of complex peroxyuranates, which might share some synthesis parallels with sucrosofate ammonium, involves treating aqueous solutions of metal nitrates with alkali or ammonium hydroxide, followed by reaction with hydrogen peroxide and sulfuric or oxalic acid at a maintained pH. This process results in yellow microcrystalline compounds (Bhattacharjee, Chaudhuri, & Purkayastha, 1986). Similar methodologies could potentially be applied or adapted for the synthesis of sucrosofate ammonium.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques like IR and Raman spectroscopy, which provide information on bonding and functional groups. For example, in peroxyuranates, spectroscopic analysis suggests specific bonding configurations between oxygen, sulfur, and central metal ions, indicating a bridging and monodentate manner for sulfate ions and bidentate chelation for oxalate ions (Bhattacharjee, Chaudhuri, & Purkayastha, 1986). Similar structural analyses could reveal the arrangement of functional groups within sucrosofate ammonium.

Chemical Reactions and Properties

Chemical properties are influenced by the molecular structure and can be studied through various reactions and analytical methods. For instance, the stability, reactivity with other chemicals, and decomposition pathways offer insights into a compound's behavior under different conditions. The study on peroxyuranates mentions their stability up to certain temperatures and reactions with ethanol for precipitation, suggesting a pathway for understanding the reactivity of similar compounds (Bhattacharjee, Chaudhuri, & Purkayastha, 1986).

Physical Properties Analysis

Physical properties, including solubility, crystallinity, and thermal stability, are crucial for understanding how a compound behaves in different environments. The described peroxyuranates exhibit specific solubility behaviors and thermal stability, providing a comparative basis for sucrosofate ammonium (Bhattacharjee, Chaudhuri, & Purkayastha, 1986).

Wissenschaftliche Forschungsanwendungen

Dermatotoxic Potential in Wound-Healing

Sucrosofate ammonium, specifically in the form of potassium sucrose octasulfate, has been researched for its dermatotoxic potential as a wound-healing agent. A study on healthy adult volunteers using various concentrations of sucrosofate potassium under occlusive patches found that it was mildly irritating but did not significantly increase irritation or cause sensitization compared to a placebo (Sharolyn, Michael, & Robert, 1991).

Suppression of Sucrose Dust Deflagration

Research involving ammonium polyphosphate (APP) to suppress sucrose dust deflagration found that APP reduces deflagration flame brightness and ignition delay time in sucrose. This study provides insights into preventing and suppressing dust waste deflagration in the sugar industry, highlighting a potential application of sucrosofate ammonium in industrial safety (Huang et al., 2020).

Synthesis of Nanofibrillated Cellulose

Ammonium persulfate, a related compound, has been used to synthesize nanocellulose, a crucial material in various scientific applications. This process involves oxidation combined with ultrasonic and mechanical treatment, resulting in cellulose nanofibrils with specific characteristics valuable in material science and engineering (Filipova, Fridrihsone, Cabulis, & Be̅rziņš, 2018).

Electrosynthesis of Ammonium Persulfate

The electrosynthesis of ammonium persulfate from ammonium sulfate in an electrolytic flow cell has been investigated, demonstrating its potential for green and efficient synthesis. This research provides insights into the sustainable production of ammonium persulfate, a compound closely related to sucrosofate ammonium (Zhu, Hii, & Hellgardt, 2016).

Sucrose Ester Based Cationic Liposomes for Gene Delivery

Sucrose esters have been incorporated into liposomes for gene delivery, demonstrating the potential of sucrose-based compounds in biotechnology and medical research. These liposomes showed higher transfection and lower cytotoxicity, suggesting the utility of sucrose derivatives like sucrosofate ammonium in gene therapy applications (Zhao et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Sucrosofate ammonium primarily targets the Fibroblast Growth Factor Receptor 2 (FGFR2) and Fibroblast Growth Factor 1 (FGF1) in humans . FGFR2 and FGF1 play crucial roles in cell proliferation, differentiation, and migration, making them important targets for therapeutic interventions .

Mode of Action

It is known to act as a ligand for fgfr2 . By binding to these receptors, Sucrosofate ammonium can influence cellular processes regulated by these growth factors .

Biochemical Pathways

Given its interaction with fgfr2 and fgf1, it is likely to influence pathways related to cell growth and differentiation .

Result of Action

The molecular and cellular effects of Sucrosofate ammonium’s action are likely to be related to its influence on FGFR2 and FGF1 activity. By acting as a ligand for these receptors, Sucrosofate ammonium may affect cell proliferation, differentiation, and migration .

Eigenschaften

IUPAC Name |

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOAWDYRUPQHRM-QRDGSJRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H46N8O35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74135-13-0 | |

| Record name | Sucrosofate ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSOFATE AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

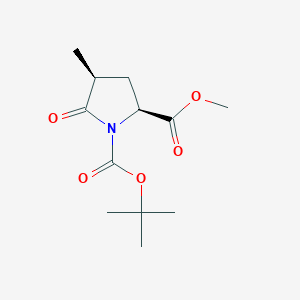

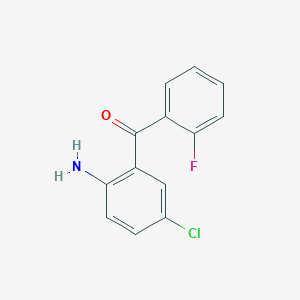

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

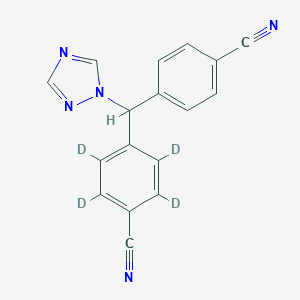

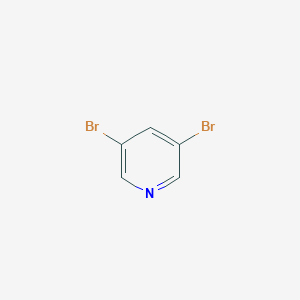

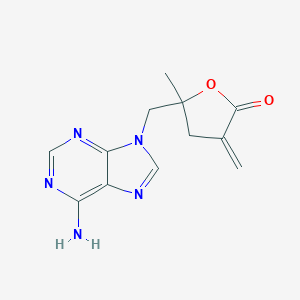

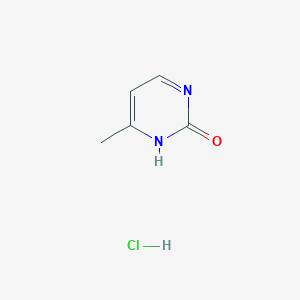

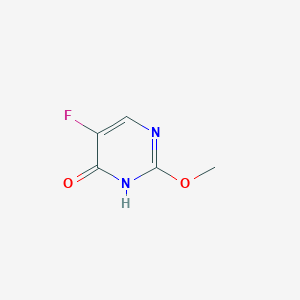

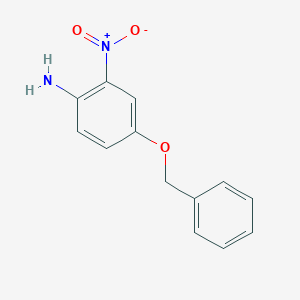

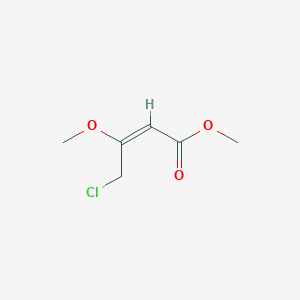

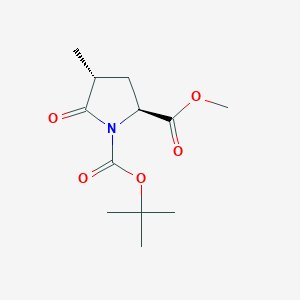

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)